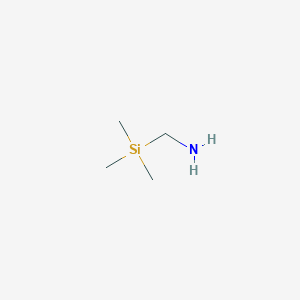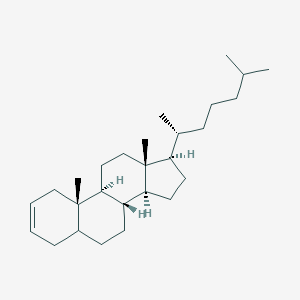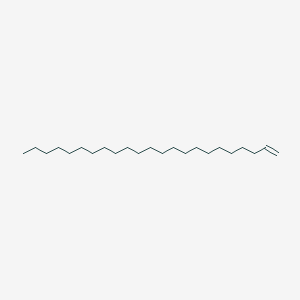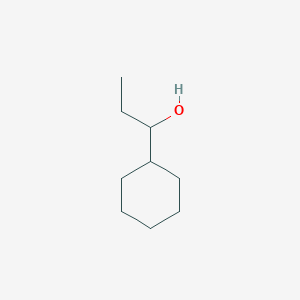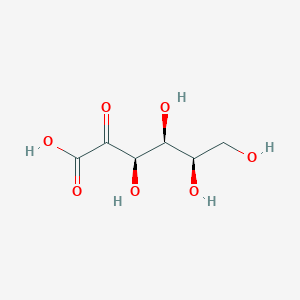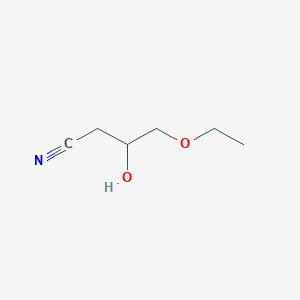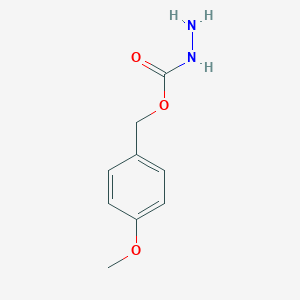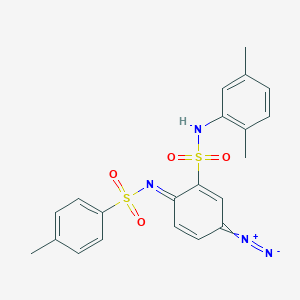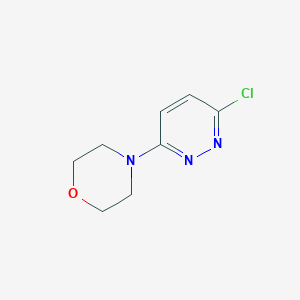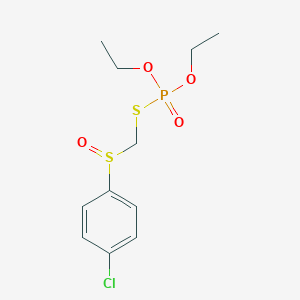
1-Chloro-4-(diethoxyphosphorylsulfanylmethylsulfinyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-4-(diethoxyphosphorylsulfanylmethylsulfinyl)benzene, also known as CPSES, is a novel organic compound that has gained attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 1-Chloro-4-(diethoxyphosphorylsulfanylmethylsulfinyl)benzene is not fully understood, but it is believed to involve the inhibition of acetylcholinesterase (AChE) activity. AChE is an enzyme that is essential for the proper functioning of the nervous system in insects, fungi, and plants. Inhibition of AChE activity leads to the accumulation of acetylcholine, which can cause paralysis and death in insects and disrupt the growth and development of fungi and plants.
Biochemische Und Physiologische Effekte
1-Chloro-4-(diethoxyphosphorylsulfanylmethylsulfinyl)benzene has been shown to have minimal toxicity to mammals, birds, and fish, making it a potentially safe alternative to traditional pesticides. However, studies have shown that 1-Chloro-4-(diethoxyphosphorylsulfanylmethylsulfinyl)benzene can affect the growth and development of some non-target organisms, such as earthworms and beneficial insects. 1-Chloro-4-(diethoxyphosphorylsulfanylmethylsulfinyl)benzene has also been found to have phytotoxic effects on some crop species, such as rice and soybeans.
Vorteile Und Einschränkungen Für Laborexperimente
1-Chloro-4-(diethoxyphosphorylsulfanylmethylsulfinyl)benzene has several advantages for use in lab experiments. It is relatively easy to synthesize, and its chemical properties make it stable and easy to handle. 1-Chloro-4-(diethoxyphosphorylsulfanylmethylsulfinyl)benzene also exhibits strong insecticidal, fungicidal, and herbicidal activity, making it a useful tool for studying the effects of pesticides on non-target organisms and the environment. However, 1-Chloro-4-(diethoxyphosphorylsulfanylmethylsulfinyl)benzene has some limitations for use in lab experiments. Its phytotoxic effects on some crop species may limit its use in studies involving these crops. In addition, its mechanism of action is not fully understood, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on 1-Chloro-4-(diethoxyphosphorylsulfanylmethylsulfinyl)benzene. One area of interest is the development of 1-Chloro-4-(diethoxyphosphorylsulfanylmethylsulfinyl)benzene-based formulations for use as insecticides, fungicides, and herbicides. Another area of interest is the investigation of the potential use of 1-Chloro-4-(diethoxyphosphorylsulfanylmethylsulfinyl)benzene as a tool for studying the effects of pesticides on non-target organisms and the environment. Finally, further research is needed to fully understand the mechanism of action of 1-Chloro-4-(diethoxyphosphorylsulfanylmethylsulfinyl)benzene and its potential impact on non-target organisms and the environment.
Synthesemethoden
1-Chloro-4-(diethoxyphosphorylsulfanylmethylsulfinyl)benzene can be synthesized through a multi-step process. The first step involves the reaction of 4-chlorobenzaldehyde with diethoxyphosphoryl chloride to form 4-chlorobenzaldehyde diethyl phosphorochloridate. This intermediate is then reacted with sodium sulfide to form 4-chlorobenzaldehyde diethyl phosphorosulfide. Finally, the addition of hydrogen peroxide and sodium hydroxide to this intermediate results in the formation of 1-Chloro-4-(diethoxyphosphorylsulfanylmethylsulfinyl)benzene.
Wissenschaftliche Forschungsanwendungen
1-Chloro-4-(diethoxyphosphorylsulfanylmethylsulfinyl)benzene has been investigated for its potential use as an insecticide, fungicide, and herbicide. Studies have shown that 1-Chloro-4-(diethoxyphosphorylsulfanylmethylsulfinyl)benzene exhibits strong insecticidal activity against various insect species, including the cotton bollworm and the diamondback moth. 1-Chloro-4-(diethoxyphosphorylsulfanylmethylsulfinyl)benzene has also been found to have antifungal activity against several plant pathogenic fungi, including Fusarium oxysporum and Rhizoctonia solani. In addition, 1-Chloro-4-(diethoxyphosphorylsulfanylmethylsulfinyl)benzene has been shown to have herbicidal activity against several weed species, including barnyardgrass and redroot pigweed.
Eigenschaften
CAS-Nummer |
16662-86-5 |
|---|---|
Produktname |
1-Chloro-4-(diethoxyphosphorylsulfanylmethylsulfinyl)benzene |
Molekularformel |
C11H16ClO4PS2 |
Molekulargewicht |
342.8 g/mol |
IUPAC-Name |
1-chloro-4-(diethoxyphosphorylsulfanylmethylsulfinyl)benzene |
InChI |
InChI=1S/C11H16ClO4PS2/c1-3-15-17(13,16-4-2)18-9-19(14)11-7-5-10(12)6-8-11/h5-8H,3-4,9H2,1-2H3 |
InChI-Schlüssel |
XQKGIZXBDUMZBY-UHFFFAOYSA-N |
SMILES |
CCOP(=O)(OCC)SCS(=O)C1=CC=C(C=C1)Cl |
Kanonische SMILES |
CCOP(=O)(OCC)SCS(=O)C1=CC=C(C=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





